5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid
Description
The compound 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as the target compound) is a multifunctional aromatic dicarboxylic acid derivative. Its structure features:
- A central benzene ring substituted with an amino (-NH₂) group, a methoxy (-OCH₃) group, and a 3,5-dicarboxyphenyl moiety.
- Two additional carboxylic acid (-COOH) groups at the 1,3-positions of the terminal benzene ring.
This configuration enables diverse coordination modes, making it a candidate for constructing metal-organic frameworks (MOFs) or coordination polymers .
Properties
Molecular Formula |
C23H17NO9 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H17NO9/c1-33-16-8-17(10-2-12(20(25)26)6-13(3-10)21(27)28)19(24)18(9-16)11-4-14(22(29)30)7-15(5-11)23(31)32/h2-9H,24H2,1H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
HJODZJDCPZRDDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid generally involves multi-step organic synthesis strategies. The key features of these methods include:
Starting Materials: Typically, aromatic precursors such as 3,5-dicarboxybenzoyl chloride and substituted anilines or phenyl derivatives bearing amino and methoxy groups are used as building blocks.
Core Reaction: A common synthetic approach is the condensation or coupling of 3,5-dicarboxybenzoyl chloride with a suitably substituted aniline derivative (e.g., 3-amino-4-(3,5-dicarboxyphenyl)aniline). This reaction is often performed in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Solvent Systems: Dichloromethane or other aprotic solvents are typically employed to dissolve reactants and facilitate the reaction.
Hydrolysis Step: Following coupling, hydrolysis of ester or intermediate groups may be required to yield the free carboxylic acid functionalities.
Temperature and Time: Reactions are generally conducted under controlled temperatures (room temperature to mild heating) for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
Table 1: Typical Reaction Conditions for Synthesis
| Step | Reagents & Conditions | Comments |
|---|---|---|
| Coupling | 3,5-Dicarboxybenzoyl chloride, substituted aniline, triethylamine, dichloromethane, 0–25 °C, 4–8 hours | Base neutralizes HCl; mild temp to avoid side reactions |
| Hydrolysis | Aqueous acid or base, reflux, 2–6 hours | Converts esters to carboxylic acids |
| Purification | Recrystallization from suitable solvent | Ensures removal of impurities |
This synthetic strategy is supported by literature describing similar aromatic dicarboxylic acid derivatives and their amino-substituted analogs.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimization to maximize yield, purity, and cost-effectiveness:
Continuous Flow Reactors: Industrial processes may employ continuous flow systems to improve reaction control and throughput.
Catalysts and Additives: Catalytic systems or additives might be used to enhance reaction rates and selectivity.
Automated Purification: Large-scale recrystallization and chromatographic systems ensure consistent product quality.
Environmental and Safety Controls: Use of green solvents and waste management protocols are integrated to comply with regulations.
While specific industrial protocols for this exact compound are proprietary, analogous processes for related dicarboxyphenyl compounds indicate similar approaches.
Alternative Synthetic Routes
Some research explores alternative synthetic methods, including:
Hydrothermal Synthesis: Sealing the compound with water in a Teflon-lined autoclave and heating at elevated temperatures (e.g., 140 °C for 3 days) can yield crystalline products suitable for structural analysis.
Oxidation of Methyl Precursors: Starting from methyl-substituted benzophenone derivatives, oxidation with chromium trioxide in acetic acid can convert methyl groups to carboxylic acids, forming the dicarboxyphenyl framework.
These methods may be used to prepare intermediates or related compounds that serve as precursors for the target molecule.
Comprehensive Data and Research Findings
Crystallographic and Structural Data
Single-crystal X-ray diffraction studies have been performed on related dicarboxyphenyl compounds synthesized via hydrothermal methods. Key findings include:
The compound forms stable crystalline structures with strong intermolecular hydrogen bonding, particularly involving carboxyl groups and amino substituents.
Bond lengths and angles are within expected ranges for aromatic carboxylic acids.
Table 2: Selected Crystallographic Parameters of Related Compound
| Parameter | Value | Notes |
|---|---|---|
| Unit Cell Dimensions | a = 10.5 Å, b = 12.2 Å, c = 15.3 Å | Orthorhombic system |
| Hydrogen Bond Length (O–H...N) | 1.85 Å | Strong intermolecular bonding |
| Thermal Displacement (Ueq) | 0.0215 Ų | Indicates molecular stability |
These data support the compound’s stability and suitability for applications requiring defined molecular architectures.
Reaction Types and Chemical Behavior
The compound’s functional groups allow for diverse chemical transformations:
| Reaction Type | Reagents/Conditions | Products/Outcome |
|---|---|---|
| Oxidation | Potassium permanganate, acidic medium | Conversion of amino group to nitro derivatives |
| Reduction | Lithium aluminum hydride | Reduction of carboxylic acids to alcohols |
| Electrophilic Substitution | Halogens with Lewis acid catalysts | Halogenated aromatic derivatives |
These transformations enable derivatization for further research or application development.
Applications in Metal-Organic Frameworks (MOFs)
The compound acts as a ligand in MOF synthesis due to its multiple carboxylate groups and amino functionality, which facilitate coordination with metal ions such as Al³⁺, Cr³⁺, and Fe³⁺. Adjusting the electron-withdrawing/donating properties of the ligand influences the optoelectronic properties of the resulting MOFs.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Condensation of benzoyl chloride with substituted aniline | Multi-step organic synthesis with base and solvent | High specificity, scalable | Requires careful purification |
| Hydrothermal synthesis | Sealed aqueous reaction at elevated temperature | Produces crystalline product | Long reaction time, specialized equipment |
| Oxidation of methyl precursors | Oxidation of methyl groups to carboxylic acids | Access to dicarboxyphenyl intermediates | Use of toxic oxidants |
Chemical Reactions Analysis
Types of Reactions
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is often mediated by the compound’s functional groups, such as the amino and carboxylic acid groups .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The target compound belongs to a family of benzene-dicarboxylic acid derivatives. Key structural analogs include:
5,5′-(Buta-1,3-Diyne-1,4-Diyl)Diisophthalic Acid
- Structure : Features two isophthalic acid (benzene-1,3-dicarboxylic acid) units connected via a butadiyne (-C≡C-C≡C-) linker.
- Key Differences: Lacks amino and methoxy groups but includes a rigid alkyne bridge, enhancing porosity in MOFs .
- Applications : Used in porous materials for gas storage due to its linear, conjugated linker .
5-[3,5-Bis(3,5-Dicarboxyphenyl)Phenyl]Benzene-1,3-Dicarboxylic Acid
- Structure : Contains three 3,5-dicarboxyphenyl groups arranged symmetrically around a central benzene ring.
- Key Differences: No amino or methoxy substituents; higher density of carboxylic acid groups increases coordination sites for MOF synthesis .
- Applications : Forms highly robust MOFs with exceptional thermal stability .
5,5′-Methylenediisophthalic Acid
- Structure : Two isophthalic acid units linked by a methylene (-CH₂-) bridge.
- Key Differences : Flexible methylene spacer reduces rigidity compared to the target compound’s methoxy group .
- Applications : Used as a linker in MOFs for catalysis and selective adsorption .
Physicochemical Properties
Key Observations :
- The amino group in the target compound increases its basicity compared to non-amino analogs, enabling pH-responsive behavior .
- Methoxy groups improve solubility in organic solvents (e.g., DMF, DMSO) compared to purely hydrophobic analogs like 5,5′-(buta-1,3-diyne...) .
- Higher carboxylic acid density in 5-[3,5-bis(...)] enhances MOF porosity but reduces solubility .
Target Compound :
- MOF Construction: Acts as a polytopic linker with diverse coordination modes (e.g., bridging via carboxylate groups or chelation via amino groups) .
- Sensing: Potential for fluorescent MOFs due to aromatic π-systems and electron-donating amino groups .
Comparisons :
Biological Activity
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound notable for its multiple functional groups, including amino, methoxy, and dicarboxylic acid moieties. This structural complexity suggests significant potential for diverse biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The compound features a central benzene ring with various substituents:
- Amino group at the 2-position
- Methoxy group at the 5-position
- Dicarboxylic acid groups at the 1 and 3 positions
This arrangement allows for various chemical interactions, such as hydrogen bonding and electrostatic interactions, which could enhance its bioavailability and efficacy as a therapeutic agent.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Chemical Formula | C19H18N2O6 |
| Molecular Weight | 362.35 g/mol |
| Functional Groups | Amino, Methoxy, Dicarboxylic Acid |
| Potential Applications | Pharmaceuticals, Materials Science |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar dicarboxylic structures can exhibit significant inhibitory effects on cell proliferation in cancer models.
Case Study: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of related compounds on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated that compounds with similar functional groups exhibited IC50 values suggesting effective cytotoxicity against these cancer cells. For example:
The cytotoxic mechanism of compounds like this compound is believed to involve:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Interference with cellular signaling pathways related to growth and survival .
Interaction with Biological Macromolecules
Research suggests that this compound may interact with proteins and nucleic acids due to its multiple functional groups. Such interactions can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry to elucidate binding affinities and mechanisms.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Recent advancements have included microwave-assisted synthesis methods that improve yield and reduce reaction times. The ability to modify this compound through chemical reactions opens avenues for developing derivatives with enhanced biological activity.
Table 2: Synthesis Methods Overview
| Synthesis Method | Description | Yield Improvement |
|---|---|---|
| Traditional Organic Synthesis | Multi-step reactions involving various reagents | Moderate |
| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions | Significant |
Q & A
Q. What are the optimal synthetic routes for 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid?
Methodological Answer: The synthesis typically involves multi-step functionalization of benzene-1,3-dicarboxylic acid derivatives. Key steps include:
Nitration : Introduce amino groups via controlled nitration under acidic conditions.
Methoxy Group Incorporation : Use methylating agents (e.g., dimethyl sulfate) in alkaline media.
Reduction : Catalytic hydrogenation or chemical reduction (e.g., using Fe/HCl) to convert nitro to amino groups.
Carboxylation : Hydrolysis of ester intermediates to free carboxylic acids under acidic or basic conditions.
Q. Critical Considerations :
- Purification via recrystallization or column chromatography is essential to remove by-products like unreacted nitro intermediates .
- Monitor reaction progress using TLC or HPLC (C18 columns, mobile phase: methanol/water with 0.1% formic acid) .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70 | 92% |
| Methoxylation | (CH₃O)₂SO₂, NaOH | 80–85 | 95% |
| Reduction | H₂/Pd-C, EtOH | 75–80 | 98% |
Q. How can spectroscopic techniques characterize this compound’s structure and purity?
Methodological Answer:
- NMR :
- IR Spectroscopy : Confirm carboxylic acid O-H stretches (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and amino N-H (3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode for deprotonated [M-H]⁻ ions; validate molecular weight (e.g., C₂₄H₁₈N₂O₈: calc. 486.1, obs. 486.0) .
Data Contradiction Analysis :
Discrepancies in amino proton signals may arise from tautomerism or solvent effects. Use deuterated DMSO for sharper peaks and compare with computational models (DFT calculations) .
Advanced Research Questions
Q. How can this compound act as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer : The tetracarboxylic acid groups enable coordination with metal nodes (e.g., Zr⁴⁺, Cu²⁺) to form porous MOFs:
Solvothermal Synthesis : Combine the ligand with metal salts (e.g., ZrCl₄) in DMF/water at 120°C for 24 hours.
Activation : Remove solvent via supercritical CO₂ drying to preserve porosity.
Characterization :
- PXRD : Confirm crystallinity and phase purity.
- BET Surface Area Analysis : Measure surface area (>1000 m²/g for high porosity) .
Challenges :
Competing coordination from methoxy groups may reduce framework stability. Substitute with non-coordinating groups (e.g., methyl) if needed.
Q. How to resolve contradictions in solubility data across different solvents?
Methodological Answer : Use Hansen Solubility Parameters (HSP) to predict compatibility:
Experimental Determination :
- Test solubility in 20+ solvents (e.g., DMSO, THF, ethanol).
- Calculate HSP (δD, δP, δH) via turbidimetry or computational tools.
Data Analysis :
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | HSP δD (MPa¹/²) |
|---|---|---|
| DMSO | 45.2 | 18.4 |
| Methanol | 12.8 | 15.1 |
| Chloroform | 2.1 | 17.8 |
Q. What advanced analytical methods quantify this compound in environmental samples?
Methodological Answer :
- Solid-Phase Extraction (SPE) :
- Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol.
- Elute with 2 mL methanol after sample loading (100 mL wastewater at pH 3).
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile gradient.
- Quantify via MRM transitions (e.g., m/z 486 → 442 for fragmentation) .
Q. Validation :
- Spike recovery tests (85–110%) and internal standards (e.g., deuterated analogs) mitigate matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
